8-Hydroxychlorpromazine

Vue d'ensemble

Description

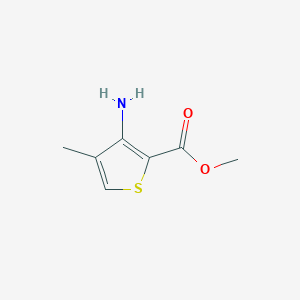

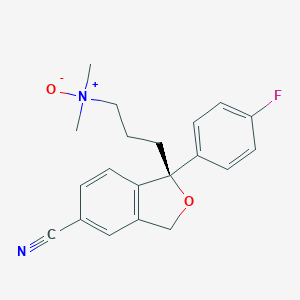

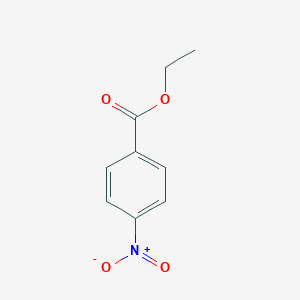

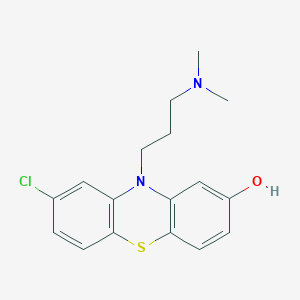

8-Hydroxychlorpromazine is a derivative of chlorpromazine, which is a phenothiazine antipsychotic . It contains a total of 43 bonds, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds .

Synthesis Analysis

The synthesis of 8-Hydroxychlorpromazine involves multi-step processes. The 7,8-dihydroxy derivatives of chlorpromazine were prepared through these multi-step syntheses . The conditions of the synthesis were optimized, and the structures were confirmed .

Molecular Structure Analysis

The molecular structure of 8-Hydroxychlorpromazine includes 43 bonds in total, with 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds . The molecular formula is C17H19ClN2OS .

Chemical Reactions Analysis

The chemical reactions of 8-Hydroxychlorpromazine involve the oxidation of phenothiazine by cerium (IV) in acidic media, leading to the formation of a color product . The reactions are based on chemical reactions and assessing the kinetics or reaching the equilibrium state relies on spectrophotometry .

Applications De Recherche Scientifique

Tissue Localization : 8-Hydroxychlorpromazine shows slower decay and greater accumulation on repeated dosage compared to its analogs, with significant liver and kidney damage observed upon histological evaluation. It can enter the brain and distribute uniformly without significant overt behavioral effects (Maickel et al., 1974).

Cardiac Effects : In cardiac studies, 8-Hydroxychlorpromazine did not significantly alter cardiac contractile force, in contrast to some of its derivatives which showed marked positive inotropic effects (Akera et al., 1978).

CNS Activity : In studies on the central nervous system, 8-Hydroxychlorpromazine and related compounds were investigated for effects on dopamine metabolism and EEG patterns. Results varied, with some compounds showing more significant effects than others (Krieglstein et al., 1980).

Metabolism Studies : The metabolism of 8-Hydroxychlorpromazine has been studied, focusing on its presence in the brain and spinal cord and its detection in various parts of the brain (Manian et al., 1971).

Monitoring Plasma Concentrations : Studies on chlorpromazine, which 8-Hydroxychlorpromazine is a metabolite of, indicate complex metabolic pathways with significant variation in plasma protein binding and metabolic patterns, impacting clinical response (Lader, 1976).

Mitochondrial Effects : 8-Hydroxychlorpromazine has been found to influence brain mitochondrial calcium accumulation and respiration, similar to its parent compound chlorpromazine (Tjioe et al., 1972).

Bacteriostatic Effects : Some derivatives of chlorpromazine, including 8-Hydroxychlorpromazine, exhibited bacteriostatic effects on certain bacteria strains (Molnár & Schneider, 1978).

Effects on Brain Guanylate Cyclase : 8-Hydroxychlorpromazine was found to block basal, Ca2+ activation, and stimulation of soluble and particulate guanylate cyclases from mouse cerebral cortex (Pajer et al., 1981).

Safety And Hazards

Propriétés

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUDVAYGFVRZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192510 | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxychlorpromazine | |

CAS RN |

3926-67-8 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.